molecular formula C20H18N2O5 B2522257 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 896333-70-3

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No.: B2522257
CAS No.: 896333-70-3
M. Wt: 366.373
InChI Key: AHYHLASVQONCRO-UHFFFAOYSA-N
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Description

1'-(4-Nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one is a chemical building block built around a privileged spirocyclic scaffold recognized for its high value in drug discovery. The spiro[chromene-2,4'-piperidine] core is a three-dimensional structure that confers conformational restraint, which can lead to high binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding . This scaffold is a key structural component in many drug candidates and biochemical tools . Specifically, derivatives of this spirocyclic system have shown significant promise in pharmaceutical development for neurological disorders, acting as potent and selective agonists for the 5-HT2C receptor (a GPCR target), which is being investigated for conditions like obesity, depression, and schizophrenia . Furthermore, novel analogs have demonstrated potent antibacterial activity by functioning as potential inhibitors of bacterial fatty acid synthesis, disrupting membrane lipid homeostasis and providing a promising tactic against pathogenic bacteria . The chromene moiety contributes to a broad spectrum of reported pharmacological activities, while the piperidine ring is a prevalent nitrogen-containing heterocycle in approved drugs, allowing for further functionalization . The 4-nitrobenzoyl substituent at the piperidine nitrogen is a key modification point for exploring structure-activity relationships (SAR) and optimizing properties for specific targets. This compound is intended for use in research and development, including as a key intermediate in synthetic chemistry, for the exploration of new therapeutic agents, and as a tool in biological mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHLASVQONCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319833
Record name 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896333-70-3
Record name 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with a suitable chromene derivative, followed by cyclization with a piperidine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly affecting the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Conversion to nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1’-(4-nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows for unique interactions with enzymes and receptors, influencing their activity and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Melting Point (°C) Biological Activity Source
1'-(4-Nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one 4-Nitrobenzoyl N/A Fatty acid synthesis inhibition*
4h (from ) 3-Nitrophenyl 185–186 Not explicitly stated
4i (from ) 4-Methylphenyl 180–181 Not explicitly stated
4j (from ) 4-Methoxyphenyl 187–188 Not explicitly stated
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one Benzyl, Methoxy N/A Antitumor, antiviral
Siramesine (from ) Fluorophenyl-indole N/A σ-2 receptor agonist (nanomolar Kd)

Key Observations :

  • Electron-Withdrawing vs. This aligns with , where nitro-substituted azachalcones exhibited superior antimicrobial and antioxidant activities .
  • Melting Points : Compounds with nitro substituents (e.g., 4h) generally exhibit higher melting points (~185°C) compared to methyl/methoxy analogues (~180°C), suggesting increased crystallinity and stability .

Pharmacokinetic and Physicochemical Properties

  • However, its rigid spiro structure could improve metabolic stability, as seen in siramesine’s nanomolar binding affinity despite poor clinical efficacy .
  • Metabolism : Nitro groups are often metabolized to amines, which could lead to active or toxic metabolites. This contrasts with halogenated derivatives (e.g., 4k in ), where dehalogenation is less likely .

Biological Activity

The compound 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on various studies that highlight its effects against different disease models, including antimalarial and anticancer properties.

Chemical Structure

The structure of 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one can be represented as follows:

C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features a spiro system that combines chromene and piperidine moieties, which is essential for its biological interactions.

Antimalarial Activity

Recent studies have investigated the antimalarial properties of compounds related to the spiro[chromene-2,4'-piperidine] framework. A notable study assessed the in vitro activity of several derivatives against Plasmodium falciparum strains. The findings indicated that certain compounds exhibited moderate to significant antimalarial activity, with IC50 values ranging from 2.13 to 5.45 μM for specific derivatives .

CompoundStrainIC50 (μM)
198D62.74
198W25.45
211D62.13
211W25.43

These results suggest that modifications on the benzoyl moiety can enhance the antimalarial efficacy of these compounds.

Anticancer Activity

In addition to antimalarial effects, there is emerging evidence regarding the anticancer potential of spiro[chromene-2,4'-piperidine] derivatives. For instance, a study focusing on human cancer cell lines demonstrated that certain derivatives induced apoptosis in A431 human epidermoid cancer cells in a dose-dependent manner. The apoptotic effect was evaluated using flow cytometric analyses, confirming the potential of these compounds as anticancer agents .

The biological activity of 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one may be attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro group is believed to enhance reactivity and facilitate interactions with biomolecules like proteins and nucleic acids.

Case Studies

  • Study on Antimalarial Activity : A comprehensive study evaluated various spiro compounds against malaria parasites. The results indicated that compounds with specific substitutions showed enhanced accumulation in the acidic food vacuole of Plasmodium species, leading to improved efficacy against malaria .
  • Study on Anticancer Properties : Another investigation into the anticancer effects revealed that derivatives caused significant cell cycle arrest and apoptosis in cancer cells, suggesting a potential pathway through which these compounds exert their effects .

Q & A

Q. How does this compound compare to structurally related spirochromanes in targeting neurological disorders?

  • Comparative Analysis :
CompoundTargetSelectivity (vs. 5-HT2A_{2A})
1'-(4-Nitrobenzoyl)spiro[...]ACC>100-fold
6-Methylspiro[...]HClσ1 Receptor10-fold
1'-Benzyl-7-methoxy-spiro[...]Dopamine D3_35-fold
Selectivity data from radioligand binding assays .

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